What are the properties of 4,4'-Bis(trimethylacetoxy)benzophenone?
What are the properties of 4,4'-Bis(trimethylacetoxy)benzophenone?
An In-Depth Technical Guide to 4,4'-Bis(trimethylacetoxy)benzophenone
Section 1: Introduction & Compound Overview
4,4'-Bis(trimethylacetoxy)benzophenone, also known by its synonym 4,4'-bis(pivaloyloxy)benzophenone, is a derivative of the widely utilized synthetic intermediate, 4,4'-dihydroxybenzophenone. Its core utility in advanced organic synthesis lies in the strategic masking of the two phenolic hydroxyl groups as pivaloyl esters. The trimethylacetyl (pivaloyl) groups are exceptionally bulky, conferring significant steric hindrance and high stability to the ester linkages.
This property makes 4,4'-Bis(trimethylacetoxy)benzophenone an ideal intermediate in multi-step synthetic pathways where the phenolic groups of the benzophenone core require protection against a wide range of reaction conditions. Its application is noted in organic synthesis, serving as a stable, protected precursor that can be carried through various transformations before a targeted deprotection step regenerates the reactive hydroxyl groups.[1] This guide provides a comprehensive overview of its properties, a robust synthesis protocol, and its functional application as a chemical protecting group.
Section 2: Physicochemical and Spectroscopic Properties
The fundamental properties of 4,4'-Bis(trimethylacetoxy)benzophenone are summarized below. While experimental spectroscopic data is not widely published, the expected nuclear magnetic resonance (NMR) and infrared (IR) characteristics can be reliably predicted based on the molecular structure.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 112004-83-8 | [1][2] |
| Molecular Formula | C₂₃H₂₆O₅ | [1][2] |
| Molecular Weight | 382.45 g/mol | [1][2] |
| Melting Point | 173-174 °C | [2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, and other common organic solvents. Insoluble in water. | |
| Synonyms | 4,4'-Bis(pivaloyloxy)benzophenone, [4-[4-(2,2-dimethylpropanoyloxy)benzoyl]phenyl] 2,2-dimethylpropanoate | [2] |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | ~7.8 ppm (d, 4H): Aromatic protons ortho to the ketone. ~7.3 ppm (d, 4H): Aromatic protons ortho to the ester oxygen. ~1.4 ppm (s, 18H): Protons of the two equivalent tert-butyl groups. |
| ¹³C NMR | ~195 ppm: Carbonyl carbon of the ketone. ~176 ppm: Carbonyl carbons of the two equivalent ester groups. ~154 ppm, ~138 ppm, ~131 ppm, ~122 ppm: Aromatic carbons. ~39 ppm: Quaternary carbons of the tert-butyl groups. ~27 ppm: Methyl carbons of the tert-butyl groups. |
| IR (Infrared) | ~1750 cm⁻¹ (strong): C=O stretch of the pivaloyl esters. ~1660 cm⁻¹ (strong): C=O stretch of the diaryl ketone. ~1200 cm⁻¹ (strong): C-O stretch of the esters. ~3000-3100 cm⁻¹ (medium): Aromatic C-H stretch. ~2850-2980 cm⁻¹ (medium): Aliphatic C-H stretch. |
Section 3: Synthesis and Mechanistic Rationale
The synthesis of 4,4'-Bis(trimethylacetoxy)benzophenone is most logically achieved via a two-step process. First, a suitable precursor, 4,4'-dihydroxybenzophenone, is synthesized. This is followed by the diacylation (esterification) of the phenolic hydroxyl groups using pivaloyl chloride.
Protocol 3.1: Synthesis of 4,4'-Dihydroxybenzophenone Precursor
The Friedel-Crafts acylation is a classic and effective method for creating aryl ketones.[3] Here, an activated benzoyl chloride derivative reacts with an aromatic ring in the presence of a Lewis acid catalyst.
Materials:
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Phenol
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4-Hydroxybenzoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), aqueous solution
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend 4-hydroxybenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases, indicating the formation of 4-hydroxybenzoyl chloride.
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Friedel-Crafts Reaction Setup: In a separate, larger flame-dried flask under Argon, suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM and cool to 0 °C.
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Acylation: To the AlCl₃ suspension, add a solution of phenol (1.1 eq) in anhydrous DCM dropwise. Following this, add the previously prepared solution of 4-hydroxybenzoyl chloride dropwise, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.
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Extraction and Purification: Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 4,4'-dihydroxybenzophenone.
Protocol 3.2: Synthesis of 4,4'-Bis(trimethylacetoxy)benzophenone
This step involves a standard esterification using a stable acid chloride and a non-nucleophilic base to scavenge the HCl byproduct.[4]
Materials:
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4,4'-Dihydroxybenzophenone (1.0 eq)
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Pivaloyl chloride (2.2 - 2.5 eq)
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Pyridine or Triethylamine (Et₃N) (2.5 - 3.0 eq)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 4,4'-dihydroxybenzophenone (1.0 eq) in anhydrous DCM.
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Addition of Base: Add pyridine or triethylamine (2.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
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Acylation: Add pivaloyl chloride (2.2 eq) dropwise to the stirring solution over 30 minutes.
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Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quenching and Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4,4'-Bis(trimethylacetoxy)benzophenone as a white solid.
Section 4: Core Application - A Robust Protecting Group in Multistep Synthesis
The primary function of converting 4,4'-dihydroxybenzophenone to its pivaloyl ester derivative is to protect the phenolic hydroxyl groups. Protecting groups are essential tools in organic synthesis, enabling chemoselectivity by temporarily rendering a functional group inert.
Causality Behind Pivaloyl Protection:
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Steric Hindrance: The bulky tert-butyl group of the pivaloyl ester physically blocks access to the ester carbonyl and the phenolic oxygen. This makes it highly resistant to attack by many nucleophiles and bases that might readily cleave less hindered esters like acetates or benzoates.
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Electronic Stability: The electron-donating nature of the tert-butyl group provides some electronic stabilization.
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High Stability: The pivaloyl group is stable to a wide range of conditions, including many oxidative, reductive, and organometallic reactions, allowing for extensive modification of other parts of the molecule.
This robust protection is crucial when the benzophenone core is part of a larger synthetic target, such as a high-performance polymer, a pharmaceutical agent, or a photosensitive material, where subsequent reaction steps would be incompatible with free phenolic groups.
Protocol 4.1: Deprotection (Cleavage) of the Pivaloyl Ester
Due to their stability, cleaving pivaloyl esters requires more forcing conditions than for other acyl groups. The most common method is saponification using a strong base.
Materials:
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4,4'-Bis(trimethylacetoxy)benzophenone (1.0 eq)
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Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (5-10 eq)
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Tetrahydrofuran (THF)
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Methanol (MeOH)
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Water
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Hydrochloric acid (1 M)
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Ethyl acetate
Procedure:
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Reaction Setup: Dissolve 4,4'-Bis(trimethylacetoxy)benzophenone in a mixture of THF and MeOH in a round-bottom flask.
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Hydrolysis: Add an aqueous solution of NaOH or LiOH (a large excess is often required). Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and remove the organic solvents (THF, MeOH) under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the mixture to a pH of ~2-3 by adding 1 M HCl. The desired 4,4'-dihydroxybenzophenone will precipitate out of the solution.
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Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts. The product can be further purified by recrystallization if necessary.
Section 5: Safety and Handling
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Reactivity: The compound is generally stable but will hydrolyze under strong acidic or basic conditions. The reagents used in its synthesis, particularly pivaloyl chloride, thionyl chloride, and aluminum chloride, are corrosive and moisture-sensitive and must be handled with extreme care in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
Section 6: Conclusion
4,4'-Bis(trimethylacetoxy)benzophenone is a synthetically valuable compound whose properties are defined by its function as a protected form of 4,4'-dihydroxybenzophenone. The strategic incorporation of sterically demanding pivaloyl esters provides exceptional stability, enabling chemists to perform complex transformations on other parts of the molecule without affecting the sensitive phenolic hydroxyls. The protocols outlined in this guide provide a reliable pathway for its synthesis and subsequent deprotection, making it an accessible and powerful tool for researchers in materials science and drug development.
Section 7: References
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Organic Syntheses Procedure. (n.d.). N,N-Dibenzyl-O-pivaloylhydroxylamine. Retrieved from [Link]
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PubChem. (n.d.). Benzophenone. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). via a 60 mL syringe.... Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]
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ResearchGate. (2017). How i can selectively get 4-hydroxy acetophenone?. Retrieved from [Link]
